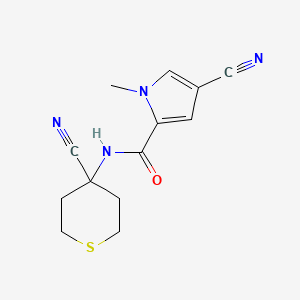

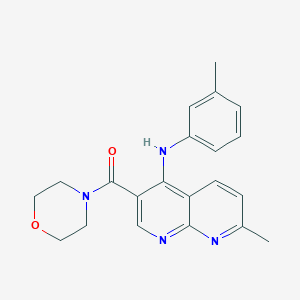

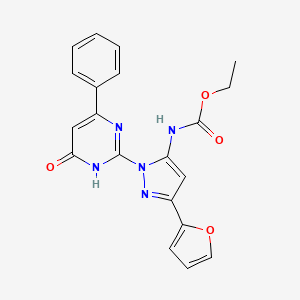

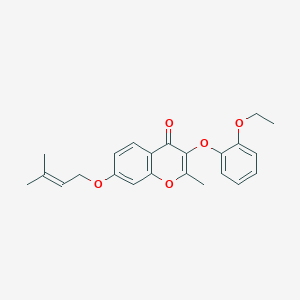

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazolinone derivatives, including those with urea functionalities, have been extensively studied for their diverse biological activities and potential applications in medicinal chemistry. Their synthesis often involves the condensation of suitable precursors, such as anthranilic acid derivatives and isocyanates, under mild conditions to construct the quinazolinone core and introduce urea functionalities (Pejchal, Štěpánková, & Drabina, 2011).

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves multistep reactions starting from accessible chemical precursors. For instance, urea or thiourea can serve as ammonia surrogates in the construction of the quinazolinone ring, offering a straightforward and catalyst-free approach to synthesize 2-substituted 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones (Naidu et al., 2014).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic quinazolinone core, which can be functionalized with various substituents to modify the compound's properties. Spectroscopic methods such as NMR, IR, and mass spectrometry are commonly employed to confirm the structure of these compounds (Dhokale, Thakar, Bansode, & Mahadik, 2019).

Chemical Reactions and Properties

Quinazolinone derivatives can undergo various chemical reactions, including cyclocondensation and nucleophilic substitution, to introduce or modify functional groups. These reactions are essential for the synthesis of targeted derivatives with desired biological activities or physical properties. For example, urea and thiourea functionalities can be introduced to generate compounds with potent antibacterial properties (Tonkikh, Strakovs, & Petrova, 2004).

Aplicaciones Científicas De Investigación

Therapeutic Potential in Psychiatric Disorders

Selective orexin-1 receptor antagonists, structurally related to quinazolinone derivatives, have been explored for their potential in treating psychiatric disorders such as stress-induced hyperarousal without inducing hypnotic effects. These compounds target orexin receptors in the brain, which play a significant role in arousal and stress processes. Research demonstrates that such antagonists could offer novel therapeutic strategies for managing conditions associated with stress or hyperarousal states without altering spontaneous sleep patterns in animal models (Bonaventure et al., 2015).

Antibacterial and Antifungal Applications

Quinazolinone-based compounds have been synthesized and tested for their antibacterial and antifungal properties. One study focused on synthesizing novel quinazolinone analogues and assessing their efficacy against S. aureus and E. coli, demonstrating promising antibacterial activity. These compounds were synthesized using various synthetic techniques, including ureidoalkylation, and their structures were confirmed through physical and spectral analysis. The synthesized analogues showed significant antibacterial activity, highlighting the potential of quinazolinone derivatives as effective antibacterial agents (Dhokale et al., 2019).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea involves the condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with 4-fluorophenyl isocyanate, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) and 1,3-diphenylurea to form the final product.", "Starting Materials": [ "3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one", "4-fluorophenyl isocyanate", "N,N'-diisopropylcarbodiimide (DIC)", "1,3-diphenylurea" ], "Reaction": [ "Step 1: Condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with 4-fluorophenyl isocyanate in the presence of a base such as triethylamine or pyridine to form the corresponding urea intermediate.", "Step 2: Addition of N,N'-diisopropylcarbodiimide (DIC) and 1,3-diphenylurea to the reaction mixture to promote the formation of the final product.", "Step 3: Purification of the crude product by column chromatography or recrystallization to obtain the pure (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea." ] } | |

Número CAS |

941941-13-5 |

Fórmula molecular |

C19H19FN4O2 |

Peso molecular |

354.385 |

Nombre IUPAC |

1-(3-butyl-2-oxoquinazolin-4-yl)-3-(4-fluorophenyl)urea |

InChI |

InChI=1S/C19H19FN4O2/c1-2-3-12-24-17(15-6-4-5-7-16(15)22-19(24)26)23-18(25)21-14-10-8-13(20)9-11-14/h4-11H,2-3,12H2,1H3,(H2,21,23,25) |

Clave InChI |

WZOQZUFQXAAXFQ-HAVVHWLPSA-N |

SMILES |

CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2486653.png)